

Spectroscopic Analysis of 5-Amino-3-methylpyridine-2-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-3-methylpyridine-2-carbonitrile

Cat. No.: B1288888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data acquisition and analysis for the compound **5-Amino-3-methylpyridine-2-carbonitrile** (CAS No. 252056-70-5). While specific experimental datasets for this compound are not readily available in public databases, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its characterization.

Chemical Structure

IUPAC Name: **5-Amino-3-methylpyridine-2-carbonitrile** Molecular Formula: C₇H₇N₃

Molecular Weight: 133.15 g/mol CAS Number: 252056-70-5

Data Presentation

Quantitative spectroscopic data for **5-Amino-3-methylpyridine-2-carbonitrile** is not available in the referenced search results. The following tables are provided as templates for the presentation of such data once it is experimentally obtained.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	H-4			
Data not available	H-6			
Data not available	-NH ₂			
Data not available	-CH ₃			

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not available	C2
Data not available	C3
Data not available	C4
Data not available	C5
Data not available	C6
Data not available	-CN
Data not available	-CH ₃

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	N-H stretch (amine)	
Data not available	C-H stretch (aromatic)	
Data not available	C-H stretch (aliphatic)	
Data not available	C≡N stretch (nitrile)	
Data not available	C=C, C=N stretch (pyridine ring)	
Data not available	N-H bend (amine)	
Data not available	C-H bend (aromatic)	
Data not available	C-H bend (aliphatic)	

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
Data not available	[M] ⁺	
Data not available	Fragment ions	

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like **5-Amino-3-methylpyridine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A 5-10 mg sample of **5-Amino-3-methylpyridine-2-carbonitrile** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR, is used.
- Data Acquisition:
 - ^1H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID). Standard parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Due to the low natural abundance of ^{13}C , more scans are required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.
- Data Processing: The raw FID data is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

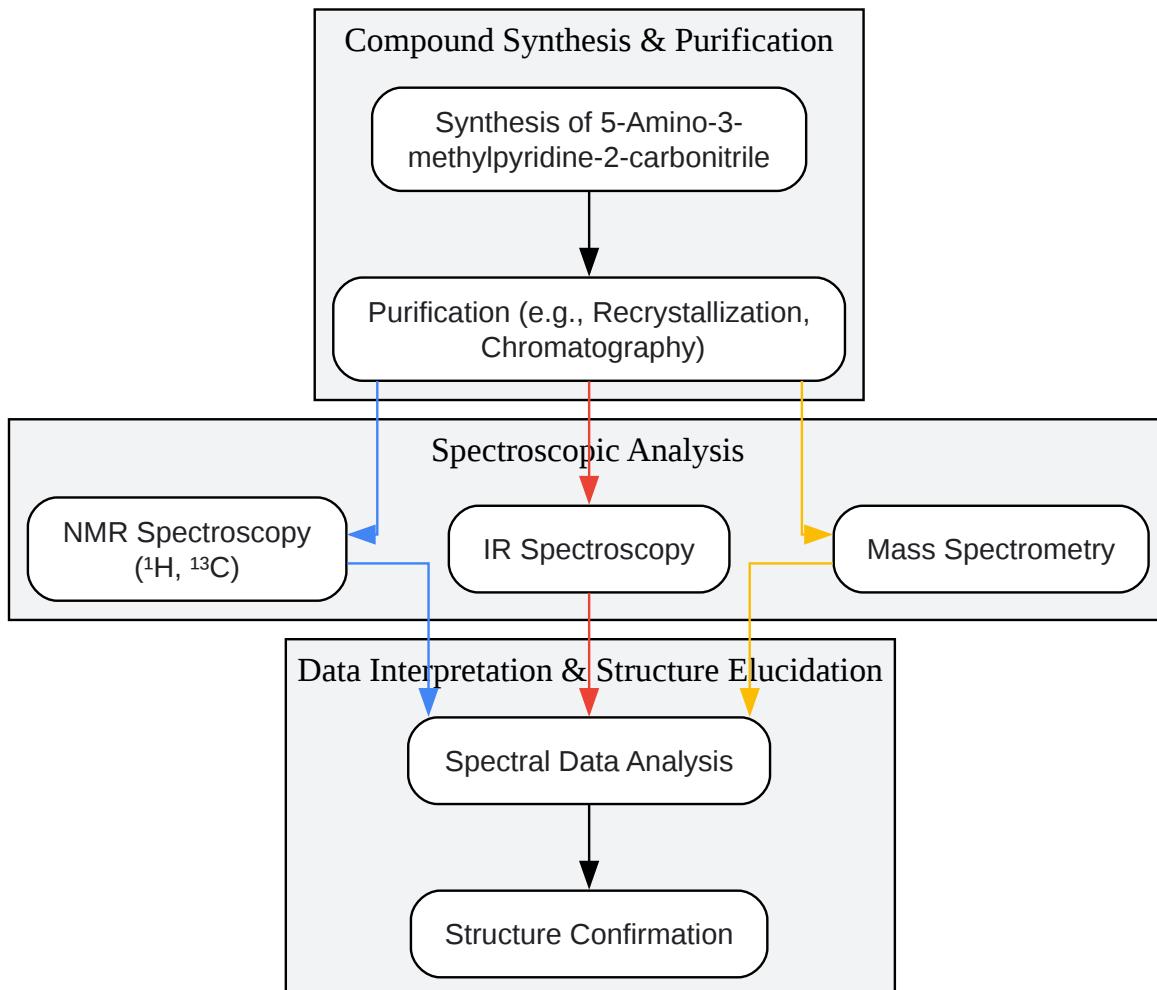
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: An appropriate ionization technique is chosen. For a relatively small and stable organic molecule, Electron Ionization (EI) is a common choice, which provides detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative ion abundance against the m/z ratio.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Amino-3-methylpyridine-2-carbonitrile: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288888#spectroscopic-data-of-5-amino-3-methylpyridine-2-carbonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com